Spiro[2.5]octane-4-carbonitrile
Description
Spiro[2.5]octane-4-carbonitrile is a spirocyclic compound characterized by two fused rings sharing a single spiro carbon atom. The [2.5] notation indicates that the smaller ring contains three atoms (two carbons plus the spiro atom), while the larger ring contains six atoms (five carbons plus the spiro atom), forming an octane backbone.
Spiro compounds like this are prized for their inherent rigidity and three-dimensionality, which improve binding selectivity in drug discovery. The nitrile group serves as a versatile handle for further derivatization, such as hydrolysis to carboxylic acids or conversion to amines. Synthesis of spiro compounds often leverages stress-release strategies, as seen in recent methods involving azetidine-based precursors and electrochemically driven cyclization .
Properties
CAS No. |
83115-71-3 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carbonitrile |
InChI |
InChI=1S/C9H13N/c10-7-8-3-1-2-4-9(8)5-6-9/h8H,1-6H2 |
InChI Key |
QJDLHCPRCOIKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of Spiro[2.5]octane-4-carbonitrile and Analogous Compounds
Key Observations:
- Spiro vs. Fused Heterocycles: this compound’s 3D structure contrasts with planar fused heterocycles like thieno[2,3-b]pyridine-3-carbonitrile. The latter’s aromaticity enables π-π stacking in materials, while spiro rigidity enhances stereochemical control in drug design .
- Functional Groups : The nitrile group in spiro compounds offers distinct reactivity compared to ketones or amines in spiro-azetidines. For example, nitriles can undergo click chemistry, whereas ketones are amenable to nucleophilic additions .
- Heteroatom Effects : The oxygen atom in 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile increases polarity and solubility compared to the all-carbon spiro system of this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Spiro[2.5]octane-4-carbonitrile, and what reaction conditions are critical for optimizing yield?
- The synthesis of spirocyclic nitriles often involves halogenation or functional group transformations. For example, bromination of spiro[2.5]octane derivatives using N-bromosuccinimide (NBS) with radical initiators like azobisisobutyronitrile (AIBN) in non-polar solvents (e.g., CCl₄) is a common strategy . For nitrile introduction, cyano-group substitution via nucleophilic agents (e.g., KCN) in polar aprotic solvents like dimethylformamide (DMF) may be employed. Reaction temperature (typically 60–80°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure of this compound?
- ¹H NMR and ¹³C NMR are essential for verifying the spirocyclic framework. The quaternary carbon at the spiro junction (C4) appears as a singlet in ¹³C NMR (δ ~40–50 ppm). The nitrile group (C≡N) shows a distinct peak at ~110–120 ppm in ¹³C NMR. In ¹H NMR, protons on the smaller cyclopropane ring exhibit upfield shifts (δ 0.5–1.5 ppm) due to ring strain, while adjacent methylene groups resonate at δ 1.8–2.5 ppm .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates the product from byproducts. Recrystallization from ethanol or acetonitrile may improve purity, especially if the compound forms stable crystals. Monitoring by thin-layer chromatography (TLC) with UV detection at 254 nm ensures homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize ring-opening side reactions during this compound synthesis?
- Ring-opening is often caused by excessive heat or strong nucleophiles. Lowering reaction temperatures (e.g., 40–50°C) and using milder bases (e.g., NaHCO₃ instead of NaOH) can reduce this risk. Solvent choice is critical: dichloromethane (DCM) or toluene minimizes unwanted ring strain release compared to DMSO . Kinetic studies via in-situ IR spectroscopy help identify optimal reaction windows .
Q. What analytical strategies resolve contradictions in stereochemical assignments for Spiro[2.5]octane derivatives?
- X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, X-ray data for related spiro[2.5]octane compounds (e.g., dimethyl esters) reveal bond angles and torsional strain that influence reactivity . When crystallography is impractical, NOESY NMR can identify spatial proximity of protons, while computational methods (DFT) predict stable conformers .
Q. How does the electronic environment of the nitrile group influence the reactivity of this compound in nucleophilic additions?
- The nitrile’s electron-withdrawing nature polarizes the spirocyclic system, making the adjacent carbons electrophilic. In nucleophilic additions (e.g., Grignard reactions), the nitrile stabilizes transition states via conjugation, as evidenced by Hammett studies. Substituent effects can be quantified using linear free-energy relationships (LFERs) .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Key challenges include exothermic reactions during nitrile formation and poor solubility in aqueous workups. Process optimization involves:
- Temperature control : Jacketed reactors with precise cooling to manage exotherms.
- Solvent selection : Switch to dimethylacetamide (DMAc) for better solubility at scale.
- Catalysis : Transition-metal catalysts (e.g., CuCN) improve nitrile yield under milder conditions .
Methodological Guidance
Designing a kinetic study to probe the stability of this compound under acidic/basic conditions:
- Protocol :
Prepare solutions of the compound in buffered media (pH 2–12).
Monitor degradation via HPLC at intervals (0–48 hrs).
Calculate rate constants (k) using first-order kinetics.
Validate with Arrhenius plots at multiple temperatures.
- Key parameters : Degradation is accelerated in basic conditions (pH >10) due to nitrile hydrolysis to amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
